molecular formula C20H23BrN2O2S B2915868 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034361-58-3

1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2915868
CAS No.: 2034361-58-3
M. Wt: 435.38
InChI Key: HLSDDAPRPTWMQN-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-bromo-5-methoxybenzoyl chloride: This intermediate is prepared by reacting 2-bromo-5-methoxybenzoic acid with thionyl chloride.

    Coupling with piperidine: The 2-bromo-5-methoxybenzoyl chloride is then reacted with piperidine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with a thieno[3,2-c]pyridine derivative under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can be compared with other similar compounds, such as:

    1-(2-chloro-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(2-bromo-5-methoxybenzoyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}morpholine: The piperidine ring is replaced with a morpholine ring, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2S/c1-25-16-2-3-18(21)17(12-16)20(24)22-8-4-15(5-9-22)23-10-6-19-14(13-23)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDDAPRPTWMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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